molecular formula C11H11NO B100104 3,4-Dimethylquinolin-2(1h)-one CAS No. 17336-90-2

3,4-Dimethylquinolin-2(1h)-one

Cat. No. B100104
CAS RN: 17336-90-2
M. Wt: 173.21 g/mol
InChI Key: OITTVGIRLCPSNN-UHFFFAOYSA-N
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Description

Typically, quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The “3,4-Dimethyl” indicates that there are methyl groups attached to the 3rd and 4th positions of the quinoline structure. The “2(1h)-one” suggests the presence of a carbonyl group at the 2nd position .


Molecular Structure Analysis

The molecular structure would be based on the quinoline backbone, with the aforementioned substitutions. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used for structural analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-donating methyl groups and the electron-withdrawing carbonyl group. It might undergo reactions typical for quinolines, such as electrophilic substitution .

Scientific Research Applications

Alzheimer's Disease Research

  • Application in Alzheimer's Disease Treatment : 8-Hydroxyquinolines (8HQ), including 2-substituted 8HQs, have been proposed for treating Alzheimer's disease (AD). Specifically, a related compound, PBT2, demonstrates strong metal chaperone activity, disaggregates metal-enriched amyloid plaques, inhibits Cu/Aβ redox chemistry, and reverses the AD phenotype in transgenic animal models (Kenche et al., 2013).

Anticancer Research

  • Anticancer Lead for Tumor Treatment : A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows high antiproliferative activity, induces apoptosis, and disrupts tumor vasculature in in-vivo studies, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
  • Synthesis of Anticancer Agents : Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one with anticancer activity have been synthesized, showing selective inhibition of cancer cells and potential as anti-cancerous drugs (Kubica et al., 2018).

Drug Development

  • Development of Melanin-Concentrating Hormone Receptor 1 Antagonists : A derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been discovered as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Biological and Chemical Studies

  • Structural Analysis for Antimicrobial Activity : Schiff base supramolecular complexes derived from 3,4-Dimethylquinolin-2(1h)-one have been studied for their antimicrobial activity, showcasing their potential in medicinal chemistry (El-Sonbati et al., 2016).

Vasodilation Activity

  • Vasodilatation Properties : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized and shown to exhibit vasodilation activity, potentially useful in cardiovascular research (Zhang San-qi, 2010).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

3,4-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITTVGIRLCPSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296229
Record name 3,4-dimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylquinolin-2(1h)-one

CAS RN

17336-90-2
Record name 3,4-Dimethylcarbostyril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Brettle, MS Sa'ad - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
αβ-Olefinic amides with various substitution patterns at the carbon–carbon double bond and at nitrogen are all reduced to the corresponding saturated amides by magnesium and …
Number of citations: 38 pubs.rsc.org
J Fu, F Bao, M Gu, J Liu, Z Zhang, J Ding… - Journal of enzyme …, 2020 - Taylor & Francis
A series of novel quinolinone derivatives bearing dithiocarbamate moiety were designed and synthesised as multifunctional AChE inhibitors for the treatment of AD. Most of these …
Number of citations: 35 www.tandfonline.com
Z Zhang, Z Wang, G Du - Heterocycles: an international journal …, 2020 - scholar.archive.org
A simple and easy-going method is developed to synthesize the analogues of 2-quinolinones by using triphosgene (BTC) as the carbonyl source. In these reactions, both the toxic …
Number of citations: 2 scholar.archive.org

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